molecular formula C14H12N4O4 B2669483 N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1809501-02-7

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2669483
CAS No.: 1809501-02-7
M. Wt: 300.274
InChI Key: LAZQNRLCGZBEAK-UHFFFAOYSA-N
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Description

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a phthalimide moiety linked to an oxadiazole ring through a methylene bridge, with an acetamide group attached to the oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.

    Linking the Moieties: The phthalimide and oxadiazole moieties are linked via a methylene bridge, often using formaldehyde or a similar reagent.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development.

    Materials Science: Its unique chemical structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound could be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, or cellular processes.

Mechanism of Action

The mechanism by which N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the oxadiazole ring, which may result in different chemical and biological properties.

    N-(1,3-dioxoisoindolin-2-yl)methylamine: Similar structure but without the acetamide group, potentially affecting its reactivity and applications.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents, which can influence their chemical behavior and uses.

Uniqueness

N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to its combination of a phthalimide moiety, an oxadiazole ring, and an acetamide group. This unique structure may confer specific properties that are not present in similar compounds, making it valuable for certain applications in research and industry.

Properties

IUPAC Name

N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-8(19)15-6-12-16-11(17-22-12)7-18-13(20)9-4-2-3-5-10(9)14(18)21/h2-5H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZQNRLCGZBEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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